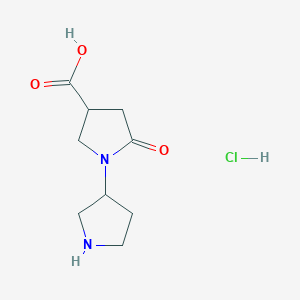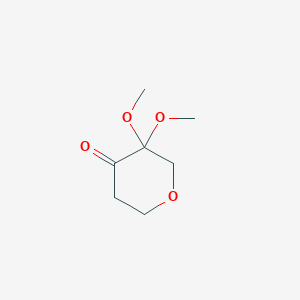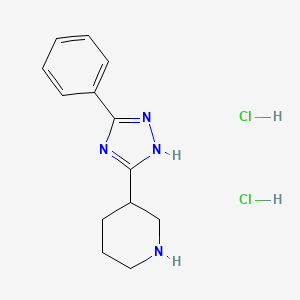
5-Oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride
Overview
Description
“5-Oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride” is a compound with the CAS Number: 1461714-31-7 . It has a molecular weight of 234.68 . The IUPAC name of this compound is 5-oxo-[1,3’-bipyrrolidine]-3-carboxylic acid hydrochloride . It is a powder at room temperature .
Molecular Structure Analysis
The five-membered pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists . The structure of “this compound” includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . Its molecular weight is 234.68 . The InChI code for this compound is 1S/C9H14N2O3.ClH/c12-8-3-6 (9 (13)14)5-11 (8)7-1-2-10-4-7;/h6-7,10H,1-5H2, (H,13,14);1H .Scientific Research Applications
Role in Plant Defense Mechanisms
Research has indicated that pyrroline-5-carboxylate (P5C), a derivative closely related to the chemical structure of 5-Oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride, plays a significant role in plant defense against pathogens. The synthesis of P5C in mitochondria is involved in resistance gene-mediated and non-host resistance in plants like Nicotiana benthamiana and Arabidopsis thaliana against bacterial pathogens. This process involves the salicylic acid-dependent pathway, reactive oxygen species (ROS), and hypersensitive response-associated cell death (Qamar, Mysore, & Senthil-Kumar, 2015).
Versatility as a Bioactive Scaffold in Drug Discovery
The pyrrolidine ring, a core structure in this compound, is extensively used in medicinal chemistry due to its ability to explore pharmacophore space efficiently, contribute to stereochemistry, and provide increased three-dimensional coverage. This scaffold is associated with target selectivity and has been part of various bioactive molecules aimed at treating human diseases. The steric factors of the pyrrolidine ring influence biological activity significantly, highlighting the importance of stereochemistry in drug design (Li Petri et al., 2021).
Implications in Nucleic Acid Base Tautomerism
Investigations into the tautomerism of nucleic acid bases have shown that molecular interactions, particularly those involving compounds with structures akin to this compound, can significantly affect tautomeric equilibria. These interactions are crucial for understanding the stability of oxo and hydroxy forms of nucleic acid bases, which has implications for biological processes and potential applications in drug discovery and development (Person et al., 1989).
Enhancement of Pharmacological Profiles
Stereochemistry studies have revealed that the structural analogs of piracetam, based on the pyrrolidin-2-one pharmacophore similar to this compound, show significant enhancement in pharmacological profiles. The configuration of stereocenters in these compounds directly relates to their biological properties, indicating the potential for improving the effectiveness of neuroprotective and cognitive-enhancing drugs (Veinberg et al., 2015).
Safety and Hazards
The safety information for “5-Oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine scaffold have been widely used in medicinal chemistry for the treatment of various human diseases . They are known to interact with a variety of biological targets due to their ability to efficiently explore the pharmacophore space .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This allows different stereoisomers and the spatial orientation of substituents to lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine scaffold have been shown to interact with various biochemical pathways, influencing biological activity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in medicinal chemistry, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine scaffold have been shown to have a variety of biological effects, depending on their specific structure and the biological targets they interact with .
Action Environment
The design of new molecules often starts by studying the binding conformation of similar compounds, which can be influenced by various environmental factors .
properties
IUPAC Name |
5-oxo-1-pyrrolidin-3-ylpyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3.ClH/c12-8-3-6(9(13)14)5-11(8)7-1-2-10-4-7;/h6-7,10H,1-5H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSDWWUBOBHYDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CC(CC2=O)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1461714-31-7 | |
| Record name | [1,3′-Bipyrrolidine]-3-carboxylic acid, 5-oxo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461714-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B1430444.png)

![Methyl 2-[4-(methylamino)phenoxy]acetate hydrochloride](/img/structure/B1430447.png)
![5-Methyl-2-azaspiro[5.5]undecane](/img/structure/B1430449.png)





![Methyl 2-{4-[(methylamino)methyl]phenoxy}acetate hydrochloride](/img/structure/B1430462.png)
![methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride](/img/structure/B1430463.png)
![3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride](/img/structure/B1430464.png)
![2-Methyl-4-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole dihydrochloride](/img/structure/B1430465.png)
